Product packaging for 9-Methoxy-10-nitroanthracene(Cat. No.:)

9-Methoxy-10-nitroanthracene

Cat. No.: B1637623
M. Wt: 253.25 g/mol
InChI Key: FVZLVHLBJJOJLO-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic and Methoxy-Substituted Anthracene (B1667546) Chemistry

The chemical behavior of 9-Methoxy-10-nitroanthracene is best understood by considering its position within two important classes of organic compounds: nitroaromatics and methoxy-substituted anthracenes.

Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO₂) groups on an aromatic ring, are known for their distinct electronic properties. The nitro group is strongly electron-withdrawing, which significantly influences the electron distribution and reactivity of the aromatic system. nih.gov In the case of 9-nitroanthracene (B110200) and its derivatives, steric hindrance from the hydrogen atoms at the peri-positions (1 and 8) forces the nitro group to adopt an orientation nearly perpendicular to the plane of the anthracene rings. nih.govoregonstate.edu This specific geometry is crucial as it governs the molecule's photochemical behavior. Upon absorption of light, these molecules can undergo a characteristic nitro-to-nitrite rearrangement, which is a key step in their photodegradation pathways. nih.gov This photochemical reactivity is a defining feature of nitro-PAHs with perpendicular nitro groups. nih.gov

Conversely, methoxy-substituted anthracenes belong to a class of compounds where an electron-donating methoxy (B1213986) (-OCH₃) group is attached to the anthracene core. The synthesis of compounds like 9-methoxyanthracene (B3050148) is well-documented. cdnsciencepub.com The presence of the methoxy group can significantly impact the photophysical properties of the anthracene system. For instance, studies on 9-phenyl-10-methoxy anthracene have shown that its fluorescence quantum yield and lifetime are sensitive to the solvent's viscosity and temperature. researchgate.net The introduction of a methoxy group can therefore be used to tune the emissive properties of anthracene derivatives.

The dual substitution in this compound, with its opposing electronic influences, creates a unique system where the properties of both parent classes are intertwined, leading to complex and interesting chemical behavior.

Theoretical and Experimental Significance of 9,10-Disubstituted Anthracenes in Contemporary Chemical Research

The meso-positions (9 and 10) of anthracene are the most reactive sites, making 9,10-disubstituted anthracenes a focal point of extensive research. The substituents at these positions dictate the molecule's photophysical and chemical properties, making them highly tunable for various applications, including as components in organic light-emitting diodes (OLEDs) and as molecular rotors. yu.edu.jorsc.orgrsc.org

Theoretical studies, such as those on 10-substituted-9-tert-butylanthracenes, have demonstrated that the nature of the substituent at the 10-position (including nitro and methoxy groups) can control the energy barrier for the butterfly-like ring inversion of the anthracene skeleton. yu.edu.jo This highlights the profound impact of meso-substituents on the molecule's three-dimensional structure and dynamics.

Experimentally, the significance of this substitution pattern is evident in the photochemical reactions of related compounds. The photolysis of 9-nitroanthracene derivatives is a classic example, often leading to the formation of 9,10-anthraquinone as a major product. nih.govresearchgate.net Research on the closely related 9-methyl-10-nitroanthracene (B1615634) has provided critical insights into potential reaction mechanisms. nih.gov Upon irradiation, 9-methyl-10-nitroanthracene forms a relatively stable nitroso ketone intermediate (9-methyl-9-nitrosoanthracen-10-one). nih.gov This finding suggests a probable pathway for the photochemical transformation of this compound, where a similar intermediate could be formed.

The study of such molecules contributes to a deeper understanding of reaction mechanisms, substituent effects, and structure-property relationships in polycyclic aromatic systems, paving the way for the rational design of new materials with tailored optical and electronic properties.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
9-NitroanthraceneC₁₄H₉NO₂223.23
9-MethoxyanthraceneC₁₅H₁₂O208.26
9-Methyl-10-nitroanthraceneC₁₅H₁₁NO₂237.25

Table 2: Comparative data for related anthracene derivatives. cdnsciencepub.comacs.orgnist.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO3 B1637623 9-Methoxy-10-nitroanthracene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

9-methoxy-10-nitroanthracene

InChI

InChI=1S/C15H11NO3/c1-19-15-12-8-4-2-6-10(12)14(16(17)18)11-7-3-5-9-13(11)15/h2-9H,1H3

InChI Key

FVZLVHLBJJOJLO-UHFFFAOYSA-N

SMILES

COC1=C2C=CC=CC2=C(C3=CC=CC=C31)[N+](=O)[O-]

Canonical SMILES

COC1=C2C=CC=CC2=C(C3=CC=CC=C31)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies for 9 Methoxy 10 Nitroanthracene

Mechanistic Investigations of Synthesis Pathways for 9-Methoxy-10-nitroanthracene

The synthesis of this compound can be approached from two primary retrosynthetic disconnections: nitration of a methoxy-substituted anthracene (B1667546) or methoxylation of a nitro-substituted anthracene. Understanding the mechanisms governing these pathways is crucial for achieving controlled and efficient synthesis.

Controlled Nitration Reactions in Methoxy-Substituted Anthracenes

The direct nitration of 9-methoxyanthracene (B3050148) is a common and straightforward approach to introduce a nitro group at the C10 position. This electrophilic aromatic substitution reaction is governed by the electronic properties of the anthracene core and the directing effect of the methoxy (B1213986) group. The methoxy group (-OCH₃) is a potent activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic system via resonance. organic-chemistry.orgresearchgate.net In the case of 9-methoxyanthracene, the C10 position is electronically activated and sterically accessible, making it the preferred site for electrophilic attack.

The mechanism of nitration typically involves the generation of the nitronium ion (NO₂⁺) from a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid. The nitronium ion then attacks the electron-rich C10 position of the 9-methoxyanthracene, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The stability of this intermediate is enhanced by the delocalization of the positive charge over the anthracene ring system and, importantly, by the electron-donating methoxy group at the C9 position. Subsequent deprotonation at the C10 position re-establishes aromaticity and yields the final product, this compound.

Control over the reaction conditions is paramount to prevent over-nitration or side reactions. Factors such as temperature, reaction time, and the choice of nitrating agent can influence the yield and purity of the desired product. For instance, milder nitrating agents, such as sodium nitrate (B79036) in trifluoroacetic acid/acetic anhydride, have been used for the nitration of substituted anthracenes to achieve controlled monosubstitution. nih.govnih.gov

Table 1: Representative Conditions for the Nitration of Substituted Anthracenes
Starting MaterialNitrating AgentSolvent/ConditionsProductYieldReference
9-MethylanthraceneNaNO₃TFA/Ac₂O, Ar, rt9-Methyl-10-nitroanthracene (B1615634)Good nih.govnih.gov
9-EthylanthraceneHNO₃ (d=1.5)CH₂Cl₂, -20 to -15 °C9-Ethyl-10-nitroanthraceneGood core.ac.uk

Methoxylation Strategies for Nitroanthracene Scaffolds

An alternative synthetic route to this compound involves the introduction of a methoxy group onto a pre-existing nitroanthracene scaffold. This approach typically proceeds via a nucleophilic aromatic substitution (SNAᵣ) mechanism. The strongly electron-withdrawing nitro group at the C10 position activates the anthracene ring towards nucleophilic attack, particularly at the ortho and para positions. researchgate.net

In the case of a 10-nitroanthracene derivative bearing a suitable leaving group (e.g., a halide) at the C9 position, direct displacement by a methoxide (B1231860) source, such as sodium methoxide, can be an effective strategy. The reaction proceeds through the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the leaving group to afford the desired this compound. researchgate.net

Furthermore, methods for the direct methoxylation of nitroarenes by nucleophilic displacement of a hydrogen atom have been developed. Current time information in Pasuruan, ID.researchgate.net These reactions typically require a strong base and an oxidizing agent to facilitate the removal of the hydride ion. While less common for anthracene systems, this strategy could potentially be applied to 10-nitroanthracene, with the methoxy group adding to the activated C9 position.

Copper-catalyzed methods, such as the Ullmann condensation, also provide a viable pathway for the formation of aryl ethers. organic-chemistry.orgorientjchem.org This would involve the coupling of a 9-halo-10-nitroanthracene with a methoxide source in the presence of a copper catalyst.

Table 2: General Strategies for Aromatic Methoxylation
MethodSubstrateReagentsGeneral ConditionsReference
Nucleophilic Aromatic Substitution (SNAᵣ)Aryl halide with electron-withdrawing groupsNaOMe, NaH, or other methoxide sourcesPolar aprotic solvents (e.g., DMF, DMSO) researchgate.net
Direct Methoxylation (SNAᵣ of H)Electron-deficient arenesKOMe, O₂DMI, rt Current time information in Pasuruan, ID.researchgate.net
Ullmann CondensationAryl halideNaOMe, Cu catalystHigh temperatures, polar solvents organic-chemistry.orgorientjchem.org

Directed Functionalization and Derivatization of this compound

The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group at the 9- and 10-positions of the anthracene core imparts unique reactivity to this compound, allowing for a range of directed functionalization and derivatization reactions.

Regioselective Introduction of Additional Functional Groups

The introduction of further substituents onto the this compound scaffold can be achieved through various reactions, with the regioselectivity being influenced by the electronic and steric effects of the existing groups.

One of the most powerful methods for the functionalization of the anthracene core is the Diels-Alder reaction. researchgate.netresearchgate.netmasterorganicchemistry.commdpi.com The central ring of anthracene acts as a diene, reacting with a variety of dienophiles to form [4+2] cycloadducts. The presence of substituents at the 9- and 10-positions can influence the reactivity and stereoselectivity of this transformation. For this compound, the electron-rich nature of the anthracene system, enhanced by the methoxy group, would favor reactions with electron-deficient dienophiles.

Electrophilic aromatic substitution on the terminal rings of this compound is also a possibility, although the strong deactivating effect of the nitro group and the steric hindrance from the peri positions can make these reactions challenging. The directing effects of both the methoxy and nitro groups would need to be considered to predict the regiochemical outcome.

Development of this compound Congeners via Cross-Coupling Procedures

Modern cross-coupling reactions provide a powerful toolkit for the synthesis of complex aromatic systems. To utilize these methods for the derivatization of this compound, a precursor with a suitable handle for coupling, such as a halogen or a triflate group, is required. For instance, a 9-bromo-10-nitroanthracene (B3047898) or a 9-methoxy-10-bromoanthracene could serve as a versatile intermediate.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a widely used method for the formation of C-C bonds. nih.govepa.govorgsyn.org A 9-bromo-10-methoxyanthracene (B13702820) could be coupled with a variety of aryl or vinyl boronic acids to introduce new substituents at the 9-position.

Stille Coupling: The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, also catalyzed by palladium. researchgate.netorganic-chemistry.orgwikipedia.org This method offers a broad substrate scope and is tolerant of many functional groups.

Sonogashira Coupling: This reaction allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. researchgate.netorganic-chemistry.orgnih.govdntb.gov.ua This would be a valuable tool for introducing alkynyl moieties onto the anthracene core.

Table 3: Common Cross-Coupling Reactions for Anthracene Functionalization
ReactionCoupling PartnersCatalyst SystemBond FormedReference
Suzuki-MiyauraAryl/Vinyl Halide/Triflate + Aryl/Vinyl Boronic Acid/EsterPd(0) catalyst, BaseC(sp²)-C(sp²) / C(sp²)-C(sp) nih.govepa.govorgsyn.org
StilleAryl/Vinyl Halide/Triflate + OrganostannanePd(0) catalystC(sp²)-C(sp²) / C(sp²)-C(sp) researchgate.netorganic-chemistry.orgwikipedia.org
SonogashiraAryl/Vinyl Halide + Terminal AlkynePd(0) catalyst, Cu(I) cocatalyst, BaseC(sp²)-C(sp) researchgate.netorganic-chemistry.orgnih.govdntb.gov.ua

Formation of Novel C-C, C-N, and C-O Bonds on the Anthracene Core

Beyond the aforementioned cross-coupling reactions for C-C bond formation, a variety of modern synthetic methods can be employed to forge C-N and C-O bonds on the anthracene scaffold, starting from a suitably functionalized this compound precursor.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds between an aryl halide or triflate and an amine. core.ac.ukresearchgate.netmasterorganicchemistry.comchemrxiv.orgst-andrews.ac.uk A 9-bromo-10-methoxyanthracene could be coupled with a wide range of primary and secondary amines to generate a library of amino-anthracene derivatives.

Chan-Lam Coupling: The Chan-Lam coupling provides a complementary method for the formation of C-N and C-O bonds. organic-chemistry.orgresearchgate.netchemrxiv.org This copper-catalyzed reaction couples an aryl boronic acid with an amine or an alcohol. Therefore, a 9-methoxyanthracene-10-boronic acid derivative could be reacted with various amines or phenols to introduce new C-N or C-O linkages.

Ullmann Condensation: As mentioned previously, the Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O and C-N bonds from aryl halides. organic-chemistry.orgorientjchem.org This method, particularly with modern improvements, remains a valuable tool for the synthesis of aryl ethers and amines.

These advanced synthetic methodologies provide a versatile platform for the synthesis and derivatization of this compound, enabling the creation of a wide array of novel compounds with tailored electronic and structural properties for various applications.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are being actively applied to revolutionize the synthesis of nitroaromatic compounds. For this compound, this involves a paradigm shift from conventional practices towards cleaner, safer, and more resource-efficient processes.

Solvent-Free or Environmentally Benign Reaction Conditions

A primary goal in green synthesis is the reduction or elimination of hazardous solvents. Traditional nitration reactions often employ chlorinated hydrocarbons or excess strong acids as the reaction medium, contributing to significant environmental pollution. To address this, several innovative solvent-free or benign-solvent strategies are being explored.

Mechanochemical Synthesis: One promising solvent-free approach is mechanochemistry, where mechanical force, such as ball milling, is used to initiate chemical reactions. This technique has been successfully applied to the nitration of various aromatic compounds and holds potential for the synthesis of this compound. The absence of a solvent not only minimizes waste but can also lead to different reaction pathways and selectivities.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often under solvent-free conditions. ajgreenchem.comijnrd.org This method offers rapid and uniform heating, leading to significantly reduced reaction times, increased yields, and often cleaner product formation. ajgreenchem.comijnrd.org For the synthesis of this compound, a microwave-assisted approach could involve the direct reaction of 9-methoxyanthracene with a suitable nitrating agent, either neat or with a minimal amount of a high-boiling, non-toxic solvent. The efficiency and eco-friendly nature of MAOS make it a compelling alternative to conventional heating methods. ajgreenchem.com

Ultrasound-Assisted Synthesis: Sonication, or the use of high-frequency sound waves, can also promote chemical reactions by inducing acoustic cavitation. scirp.org This phenomenon creates localized hot spots with high temperatures and pressures, accelerating reaction rates. Ultrasound-assisted nitration has been shown to be effective for various aromatic compounds, often leading to improved yields and shorter reaction times. scirp.org This technique could be adapted for the synthesis of this compound in aqueous media or with environmentally benign solvents, thereby reducing the reliance on hazardous organic solvents.

Table 1: Comparison of Green Synthetic Conditions

MethodologyTypical ConditionsAdvantages
Mechanochemical SynthesisBall milling, solvent-freeReduces solvent waste, potentially alters selectivity.
Microwave-Assisted SynthesisSolvent-free or minimal high-boiling solventRapid heating, reduced reaction times, higher yields. ajgreenchem.comijnrd.org
Ultrasound-Assisted SynthesisAqueous media or benign solventsEnhanced reaction rates, milder overall conditions. scirp.org

Alternative Reagent Systems Minimizing Corrosive Byproducts

The cornerstone of traditional nitration is the use of a mixture of concentrated nitric and sulfuric acids, a highly corrosive and hazardous combination that generates significant acidic waste. aiche.org Green chemistry seeks to replace this with milder and more selective nitrating agents.

Dinitrogen Pentoxide (N₂O₅): Dinitrogen pentoxide is a powerful yet environmentally benign nitrating agent. nih.gov Its reactions typically produce nitric acid as the only byproduct, which can be recycled. The use of N₂O₅ in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) medium, a non-hazardous Freon, has been demonstrated as a green and effective method for the nitration of various aromatic compounds. nih.gov This system operates under mild conditions and allows for the easy recovery and reuse of the solvent, making it a highly sustainable option for the synthesis of this compound. nih.gov

Metal Nitrates and Solid-Supported Reagents: An alternative to strong acids is the use of metal nitrates, such as bismuth nitrate, in combination with an activating agent. researchgate.net These reagents are often less corrosive and can offer improved selectivity. Furthermore, supporting nitrating agents on solid materials like silica (B1680970) gel or clays (B1170129) presents a significant green advantage. epa.gov For instance, sulfuric acid supported on silica-gel has been used for the regioselective mononitration of polycyclic aromatic hydrocarbons. epa.gov This approach facilitates easy separation and recovery of the catalyst, minimizing waste and simplifying the work-up procedure. The application of such heterogeneous catalysts for the nitration of 9-methoxyanthracene could lead to a more sustainable and economically viable process.

Table 2: Alternative Nitrating Systems

Reagent SystemKey FeaturesAdvantages
Dinitrogen Pentoxide (N₂O₅) in TFEPowerful, eco-friendly nitrating agent in a reusable solvent. nih.govMinimal acidic waste, mild reaction conditions. nih.gov
Metal Nitrates (e.g., Bismuth Nitrate)Milder and potentially more selective than mixed acids. researchgate.netReduced corrosivity (B1173158) and hazardous waste. researchgate.net
Solid-Supported Reagents (e.g., H₂SO₄ on Silica)Heterogeneous catalysis, easy separation and recovery. epa.govCatalyst reusability, simplified purification. epa.gov

The adoption of these green chemistry principles in the synthesis of this compound not only addresses environmental concerns but also offers potential economic benefits through reduced waste disposal costs and more efficient processes. Further research and development in this area are crucial for the widespread implementation of these sustainable methodologies in industrial settings.

Sophisticated Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 9-Methoxy-10-nitroanthracene, enabling the unambiguous assignment of its proton and carbon atoms.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for verifying the identity and assessing the purity of this compound. The substitution pattern on the anthracene (B1667546) core gives rise to a unique set of chemical shifts and coupling constants, which act as a fingerprint for the molecule.

In the ¹H NMR spectrum, the aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm. The protons on the substituted rings will exhibit distinct splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. The methoxy (B1213986) group protons will appear as a sharp singlet in the upfield region, generally around 4.0 ppm. By analyzing the integration, chemical shifts, and coupling constants, it is possible to confirm the substitution pattern and distinguish this compound from other isomers.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on predicted values and data from analogous compounds, as direct experimental data is not widely available.

ProtonPredicted Chemical Shift (ppm)Multiplicity
OCH₃~4.0 - 4.2Singlet
Aromatic Protons~7.5 - 8.5Multiplets/Doublets

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on predicted values and data from analogous compounds, as direct experimental data is not widely available.

CarbonPredicted Chemical Shift (ppm)
OCH₃~55 - 60
Aromatic Carbons~120 - 150
C-9 (attached to OCH₃)~145 - 155
C-10 (attached to NO₂)~140 - 150

For a molecule with a complex aromatic proton system like this compound, one-dimensional NMR spectra may not be sufficient for a complete and unambiguous assignment of all signals. Multidimensional NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. This is invaluable for tracing the connectivity of the protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of protonated carbon atoms in the ¹³C NMR spectrum.

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. For instance, the photochemical reactions of anthracene derivatives can be followed by irradiating a solution of this compound directly in an NMR tube and acquiring spectra at regular intervals. nih.gov By integrating the signals of the starting material and any newly formed products, the kinetics of the reaction can be determined. This method allows for the identification of transient intermediates and the elucidation of reaction mechanisms. The formation of photoproducts, such as anthraquinones, can be readily observed by the appearance of new characteristic signals in the NMR spectrum. nih.gov

In the absence of experimental data or to aid in the assignment of complex spectra, computational methods can be used to predict NMR chemical shifts. sdsu.edu Density Functional Theory (DFT) is a commonly employed method for this purpose. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure of this compound, the ¹H and ¹³C chemical shifts can be predicted with a reasonable degree of accuracy. These predicted spectra can then be compared with experimental data to validate the structural assignment or to help in the interpretation of the experimental spectrum.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for determining the exact mass of a molecule with high precision. For this compound (molecular formula C₁₅H₁₁NO₃), the expected monoisotopic mass is 253.0739 g/mol . High-resolution ESI-MS can measure this mass with an accuracy of a few parts per million, which provides strong evidence for the elemental composition of the compound. The observation of the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ at the expected m/z value serves as a primary confirmation of the compound's identity.

Table 3: Expected ESI-MS Data for this compound

IonFormulaCalculated Exact Mass (m/z)
[M]⁺C₁₅H₁₁NO₃253.0739
[M+H]⁺C₁₅H₁₂NO₃⁺254.0817
[M+Na]⁺C₁₅H₁₁NNaO₃⁺276.0637

Electron Impact (EI) Fragmentation Patterns for Structural Characterization

Electron Impact (EI) mass spectrometry is a powerful technique for elucidating the structure of organic compounds. In EI-MS, high-energy electrons bombard the molecule, leading to ionization and subsequent fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, the fragmentation process is expected to be driven by the stable aromatic anthracene core and the nature of the methoxy and nitro substituents.

While specific experimental data for this compound is not detailed in the provided search results, the fragmentation pattern can be predicted based on the behavior of closely related compounds, such as 9-methyl-10-nitroanthracene (B1615634) and other aromatic nitro compounds. nih.govlibretexts.org The molecular ion peak (M+) would be readily observed due to the stability of the aromatic system. Key fragmentation pathways would likely involve the substituents. A common fragmentation for nitroaromatics is the loss of a nitro group (NO₂) or the loss of nitric oxide (NO) followed by the loss of a carbonyl group (CO). nih.gov Fragmentation of the methoxy group can occur via loss of a methyl radical (•CH₃) or a formaldehyde (B43269) molecule (CH₂O).

A study on the photoreaction of 9-methyl-10-nitroanthracene identified an isomer, 9-methyl-9-nitrosoanthracen-10-one, which notably did not show a loss of the NO₂ fragment in its mass spectrum. nih.gov Instead, it displayed fragments corresponding to the loss of CO (M-28) and NO (M-30). nih.gov This highlights how EI-MS can distinguish between isomers. The fragmentation of this compound would thus provide critical information for its structural confirmation, differentiating it from potential isomers.

Table 1: Predicted Electron Impact (EI) Fragmentation for this compound (Molecular Weight: 253.24 g/mol)

This table is predictive, based on common fragmentation patterns of related aromatic nitro compounds.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossDescription
253[C₁₅H₁₁NO₃]⁺•-Molecular Ion (M⁺•)
238[C₁₄H₈NO₃]⁺•CH₃Loss of a methyl radical from the methoxy group
223[C₁₅H₁₁O]⁺•NO₂Loss of the nitro group
223[C₁₅H₁₁O₂]⁺NOLoss of nitric oxide
207[C₁₅H₁₁O]⁺NO₂Loss of the nitro group
195[C₁₄H₁₁O]⁺COLoss of a carbonyl group following rearrangement
179[C₁₄H₁₁]⁺OCH₃, NOSequential loss of substituents
178[C₁₄H₁₀]⁺-Anthracene radical cation, loss of both substituents and H

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction (XRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on molecular geometry, conformation, and the nature of intermolecular interactions that dictate the crystal packing.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single crystal X-ray diffraction analysis would provide an unambiguous determination of the molecular structure of this compound. This method would yield precise bond lengths, bond angles, and torsion angles, defining the molecule's exact conformation in the solid state. It is expected that the anthracene core would be largely planar. However, significant steric hindrance between the adjacent methoxy and nitro groups would likely cause them to twist out of the plane of the aromatic rings. The analysis would quantify these dihedral angles.

Furthermore, the data would reveal how individual molecules pack together to form the crystal lattice. This includes determining the crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal. The number of molecules in the unit cell (Z') and their relative orientations would also be established, providing a complete picture of the solid-state architecture.

Analysis of Intermolecular Interactions and Solid-State Arrangement

The solid-state arrangement of molecules is governed by a network of non-covalent intermolecular interactions. For this compound, the crystal packing would likely be dominated by π–π stacking interactions between the electron-rich aromatic systems of the anthracene cores. These interactions are a common feature in the crystal structures of polycyclic aromatic hydrocarbons and their derivatives. rsc.org

Time-Resolved Spectroscopic Probes for Transient Species

Time-resolved spectroscopy encompasses a suite of techniques designed to study the dynamics of short-lived excited states and reactive intermediates generated following the absorption of light. These methods provide critical insights into photochemical and photophysical pathways on timescales ranging from femtoseconds to microseconds.

Femtosecond and Picosecond Transient Absorption Spectroscopy

Femtosecond and picosecond transient absorption spectroscopy are powerful techniques used to map the evolution of molecular excited states immediately following photoexcitation. For a molecule like this compound, excitation with an ultrafast laser pulse would populate an electronically excited singlet state (S₁). Transient absorption spectroscopy would monitor the decay of this S₁ state and the concurrent rise of any subsequent transient species. nih.govbris.ac.uk

Based on studies of similar nitroaromatic compounds, several decay pathways from the S₁ state are possible. nih.govbris.ac.uk One pathway is intersystem crossing (ISC) to the triplet manifold, forming the lowest excited triplet state (T₁). This process typically occurs on a picosecond to nanosecond timescale and would be observed as the decay of S₁ absorption features and the growth of new absorption bands characteristic of the T₁ state. bris.ac.uk Another potential pathway for nitroaromatics involves intramolecular hydrogen transfer to form a transient aci-nitro isomer, which has its own distinct spectral signature. nih.gov By analyzing the transient absorption spectra at various delay times, the rates of these competing processes can be determined, providing a detailed mechanistic picture of the initial photochemical events. rsc.org

Table 2: Expected Transient Species and Photophysical Processes for this compound

This table is based on data from analogous nitroaromatic and anthracene compounds. nih.govbris.ac.uksemanticscholar.org

Transient SpeciesFormation ProcessTypical TimescaleSpectroscopic SignatureDecay Pathway(s)
S₁ (Excited Singlet State)Photoexcitation (S₀ + hν)< 1 ps (formation)Stimulated emission, excited-state absorptionIntersystem Crossing (ISC), Internal Conversion, Fluorescence, Isomerization
T₁ (Excited Triplet State)Intersystem Crossing (S₁ → T₁)ps - nsStrong triplet-triplet absorptionPhosphorescence, Non-radiative decay to S₀
Aci-nitro IsomerExcited State Intramolecular H-Transfer (ESIHT)psDistinct absorption in the visible regionReversion to ground state, further reaction
Radical IonsPhotoinduced Electron Transferps - nsCharacteristic absorption bandsRecombination, reaction with solvent

Time-Resolved Fluorescence Measurements

Time-resolved fluorescence measurements provide information that is complementary to transient absorption spectroscopy. This technique specifically monitors the decay of the fluorescent S₁ excited state by measuring the emission of photons over time following a short pulse of excitation light. The primary output of this measurement is the fluorescence lifetime (τF), which is the average time the molecule spends in the S₁ state before returning to the ground state via fluorescence or other non-radiative decay pathways.

Photophysical Properties and Excited State Dynamics

Ultrafast Excited-State Relaxation Pathways

Upon photoexcitation, 9-Methoxy-10-nitroanthracene, like similar nitro-polycyclic aromatic hydrocarbons (NPAHs), exhibits extremely rapid relaxation from its initially excited singlet state. researchgate.net The presence of the nitro group fundamentally alters the photophysics compared to the parent anthracene (B1667546) molecule, opening up efficient deactivation channels that shorten the lifetime of the excited singlet state. researchgate.net

The introduction of substituents onto the 9,10-positions of anthracene can significantly impact fluorescence properties. rsc.org For nitro-substituted anthracenes, the lifetime of the lowest excited singlet state (S₁) is exceptionally short, often decaying on the femtosecond to picosecond timescale. researchgate.net This ultrafast decay is a direct consequence of the molecule's efficient transition to the triplet state or undergoing photochemical reactions. researchgate.net

As a result of these rapid non-radiative deactivation pathways, the fluorescence quantum yield (Φf) for compounds like this compound is expected to be very low. The excited state preferentially undergoes intersystem crossing or chemical rearrangement rather than relaxing to the ground state via the emission of a photon. researchgate.netrsc.org

PropertyValue/Description
Singlet State (S₁) Lifetime Ultrafast (femtosecond to picosecond range) researchgate.net
Fluorescence Quantum Yield (Φf) Low rsc.org
Primary Deactivation Pathways Intersystem Crossing (ISC), Photoinduced Rearrangement researchgate.net

This interactive table summarizes the key characteristics of the singlet excited state based on data for analogous nitro-aromatic compounds.

The dominant nonradiative decay mechanism for nitro-aromatic compounds is intersystem crossing (ISC). researchgate.net This process involves a change in the spin multiplicity of the excited electron, transitioning the molecule from the singlet (S₁) state to a triplet (Tₙ) state. In many NPAHs, this S₁ → Tₙ transition is exceptionally fast and efficient. researchgate.net The process is often facilitated by the presence of higher excited triplet states (Tₙ, where n ≥ 2) that are energetically close to the S₁ state, which then rapidly relax to the lowest-energy triplet state (T₁). researchgate.net This ultrafast ISC significantly outcompetes fluorescence, accounting for the low quantum yields observed. researchgate.net

Triplet State Formation and Evolution

The triplet state plays a central role in the photochemistry of this compound. Its formation is a primary consequence of the deactivation of the excited singlet state.

Due to the highly efficient ISC process, the lowest-energy triplet state (T₁) is populated in high yield. researchgate.net Time-resolved spectroscopic studies on the parent compound, 9-nitroanthracene (B110200), have shown that the formation of the relaxed, phosphorescent T₁ state occurs on a timescale of up to a few picoseconds. researchgate.net This indicates a near-quantitative conversion from the singlet to the triplet manifold following initial excitation. researchgate.net

The electronic nature of the triplet states is critical to understanding the molecule's behavior. The nitro group introduces n,π* electronic transitions (involving a non-bonding electron on an oxygen atom) in addition to the π,π* transitions of the anthracene aromatic system. The rapid intersystem crossing in nitro-aromatics is often attributed to strong spin-orbit coupling between the initially populated S₁(π,π) state and a nearby Tₙ(n,π) state. Following this initial crossing, the molecule undergoes internal conversion within the triplet manifold to populate the lowest-energy triplet state, T₁, which is typically of π,π* character for extended aromatic systems like anthracene. researchgate.netmdpi.com This relaxed T₁(π,π*) state is the one that is typically observed in phosphorescence and transient absorption experiments. researchgate.net

Photoinduced Structural Rearrangements and Dissociation

In parallel with the formation of the triplet state, a significant photochemical reaction pathway for nitro-anthracenes involves the rearrangement and dissociation of the nitro group. researchgate.net This process represents a distinct deactivation channel that leads to the formation of new chemical species. nih.govresearchgate.net

Upon absorption of light, the excited molecule can undergo a nitro-to-nitrite rearrangement. nih.govresearchgate.net This involves the transformation of the nitro group (-NO₂) into an unstable nitrite (B80452) group (-ONO). The subsequent breaking of the weak N–O bond in the nitrite intermediate results in the dissociation into two radical species: an anthryloxy radical and a nitrogen monoxide radical (NO•). researchgate.netnih.govresearchgate.net

For the closely related compound 9-methyl-10-nitroanthracene (B1615634), further steps in this mechanism have been proposed. nih.govresearchgate.net The highly reactive radicals can recombine, with the NO radical forming a new bond at the opposite carbon position (C9) to yield a nitroso ketone intermediate. nih.govresearchgate.net This intermediate is often unstable and can be converted into more stable products like anthraquinone, which is frequently observed as a major photoproduct in the photolysis of 9-nitroanthracene derivatives. nih.gov This entire photochemical sequence occurs in competition with the physical process of triplet state relaxation. researchgate.net

StepProcessIntermediate/Product
1. Excitation Absorption of a photonExcited State (S₁ or T₁)
2. Rearrangement Nitro group isomerizes to a nitrite group (-NO₂ → -ONO) nih.govresearchgate.netAnthracene-nitrite intermediate
3. Dissociation Homolytic cleavage of the N-O bond researchgate.netnih.govresearchgate.netAnthryloxy radical + Nitrogen monoxide radical (NO•)
4. Recombination (Proposed) Radical recombination at the opposite carbon position nih.govresearchgate.netNitroso ketone
5. Conversion (Proposed) Further reaction of the unstable intermediate nih.govAnthraquinone

This interactive table outlines the key steps in the photoinduced rearrangement and dissociation pathway for nitro-anthracene compounds.

In-depth Analysis of this compound Reveals Research Gap

The intricate photochemical behavior of nitroanthracenes, including mechanisms such as nitro-nitrite rearrangement, photodissociation of the nitro group, and the formation of transient species like anthryloxy radicals and nitroso ketone intermediates, has been a subject of scientific inquiry. Similarly, the influence of environmental factors, such as solvent polarity, viscosity, temperature, and the presence of quenching agents like molecular oxygen, on the photophysical parameters of these compounds has been well-documented for many analogues.

However, the specific impact of the methoxy (B1213986) group at the 9-position of the anthracene core in conjunction with a nitro group at the 10-position has not been elucidated. The electron-donating nature of the methoxy group is expected to significantly influence the electronic structure and, consequently, the excited-state properties of the molecule. This would likely affect the pathways and efficiencies of photophysical and photochemical processes compared to the parent 9-nitroanthracene or other substituted derivatives.

The absence of dedicated research on this compound presents a clear gap in the current scientific understanding of structure-property relationships in this class of compounds. Detailed investigations are required to characterize its specific photophysical properties and to understand the nuanced effects of the methoxy substituent on its excited-state dynamics. Such studies would be invaluable for a complete understanding of the photochemistry of substituted nitroanthracenes and could inform the design of novel photoactive materials.

Given the lack of specific data for this compound, a detailed article adhering to the requested scientific rigor and specificity for each outlined subsection cannot be generated at this time. The scientific community awaits further research to illuminate the photophysical world of this particular compound.

Reactivity and Reaction Mechanisms

Photoreactions and Photoproduct Characterization

The photochemistry of 9-Methoxy-10-nitroanthracene is largely dictated by the nitro group, which is positioned between two peri-hydrogens, forcing it to adopt a perpendicular orientation to the aromatic rings. This specific geometry is crucial for its characteristic photoreactions. While direct studies on this compound are limited, extensive research on analogous compounds, such as 9-methyl-10-nitroanthracene (B1615634), provides a robust model for its photochemical behavior nih.govepa.gov.

Upon exposure to UV light, 9-nitroanthracene (B110200) derivatives with perpendicular nitro groups undergo a rapid intramolecular rearrangement. The primary photodegradation pathway involves a nitro-to-nitrite rearrangement, which is a hallmark of this class of compounds nih.gov.

The main photodegradation pathways observed for analogous compounds and expected for this compound are:

Photo-rearrangement: The initial step is the conversion of the excited nitro group into a nitrite (B80452) intermediate. This is followed by the cleavage of the O-NO bond, leading to the formation of an anthryloxy radical and a nitric oxide radical nih.gov.

Photo-oxidation: The subsequent reaction of the radical intermediates leads to oxidized products. The most common photoproduct for 9-nitroanthracene and its derivatives is the corresponding 9,10-anthraquinone nih.govresearchgate.net. For this compound, this would result in the formation of 9-methoxy-10-anthraquinone. The presence of oxygen can influence the reaction kinetics, with degradation often proceeding faster in air than under an inert atmosphere nih.gov.

Formation of Nitroso Ketone: A key intermediate in this pathway is a nitroso ketone, formed by the recombination of the nitric oxide radical with a carbon-centered radical on the anthracene (B1667546) core. In the case of 9-methyl-10-nitroanthracene, 9-methyl-9-nitrosoanthracen-10-one is a major, isolable product nih.govepa.gov. By analogy, 9-methoxy-9-nitrosoanthracen-10-one is an expected photoproduct. This intermediate is typically more stable than in unsubstituted 9-nitroanthracene but can be further photolyzed or slowly convert to the corresponding anthraquinone nih.gov.

The isolation and identification of photoproducts from irradiated solutions of analogous 9-nitroanthracenes have been successfully achieved using a combination of chromatographic and spectroscopic techniques. Following the photolysis of a solution in a solvent like chloroform or methanol, the resulting mixture is typically separated using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) nih.gov.

The definitive structures of the isolated products are then determined using a suite of analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the precise structure of the photoproducts, such as the characteristic shifts indicating the formation of a nitroso ketone or an anthraquinone skeleton nih.gov.

Mass Spectrometry (MS): MS provides the molecular weight of the products, confirming their elemental composition.

Infrared (IR) Spectroscopy: IR analysis helps identify functional groups, such as the carbonyl groups in the anthraquinone product.

Based on studies of 9-methyl-10-nitroanthracene, a similar analytical approach would be used for this compound nih.gov.

Table 1: Expected Photochemical Products of this compound and Methods for Identification (Based on Analogous Compounds nih.govepa.govresearchgate.net)
Expected PhotoproductProposed StructureMethod of IsolationMethod of Identification
9-methoxy-9-nitrosoanthracen-10-oneAnthracene core with a methoxy (B1213986) group and a nitroso group on C9, and a ketone on C10.Silica (B1680970) Gel Chromatography, HPLCNMR, IR, MS
9-methoxy-10-anthraquinoneAnthraquinone core with a methoxy group at the 9-position.HPLC, CrystallizationNMR, MS, Comparison with authentic sample

The mechanism of photoreaction for 9-nitroanthracenes with perpendicular nitro groups is a well-established multi-step process that occurs from the excited triplet state nih.gov.

Excitation: Upon absorption of UV radiation, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to the more stable excited triplet state (T₁).

Nitro-Nitrite Rearrangement: In the triplet state, the nitro group rearranges to form an unstable anthryl nitrite intermediate.

Homolytic Cleavage: The weak O-NO bond of the nitrite intermediate breaks, yielding an anthryloxy radical and a nitric oxide radical (NO•).

Radical Recombination and Product Formation: The anthryloxy radical rearranges, and the NO• radical recombines at the 10-position, forming the relatively stable 9-methoxy-9-nitrosoanthracen-10-one. Prolonged irradiation or further reaction of this nitroso ketone leads to the formation of the thermodynamically stable 9-methoxy-10-anthraquinone nih.gov.

This mechanism is supported by kinetic studies on 9-methyl-10-nitroanthracene, which show first-order degradation kinetics. The degradation half-life in chloroform was determined to be 14 minutes in ambient air and 20 minutes when purged with nitrogen, indicating that oxygen can accelerate the reaction but is not essential for the primary mechanism nih.gov.

Cycloaddition Reactions (e.g., [4+2] Diels-Alder)

The anthracene core is an excellent diene for [4+2] cycloaddition, or Diels-Alder, reactions. The reaction preferentially occurs across the central 9 and 10 positions, as this pathway results in a product that retains the aromaticity of the two terminal benzene rings, which is energetically more favorable than reacting across a terminal ring nih.govstackexchange.com.

The anthracene moiety in this compound serves as the 4π-electron component (diene) in the Diels-Alder reaction, reacting with a 2π-electron component (the dienophile) to form a bicyclo[2.2.2]octadiene ring system mnstate.eduresearchgate.net. The reactivity of the anthracene core is highly dependent on its substituents. Electron-donating groups generally increase the rate of reaction with electron-poor dienophiles (a "normal electron demand" Diels-Alder), while electron-withdrawing groups decrease it csp.edu.

When this compound reacts with an unsymmetrical dienophile, the methoxy and nitro substituents exert a strong influence on the regioselectivity (the orientation of the dienophile) and stereoselectivity of the resulting cycloadduct.

Electronic Effects: The electron-donating methoxy group increases the energy and the coefficient of the Highest Occupied Molecular Orbital (HOMO) at the C9 position, while the electron-withdrawing nitro group lowers the energy and coefficient of the HOMO at the C10 position. In a normal electron demand Diels-Alder reaction with an electron-poor dienophile (which has a low-energy Lowest Unoccupied Molecular Orbital, LUMO), the primary orbital interaction is between the diene's HOMO and the dienophile's LUMO. This would favor the formation of a regioisomer where the most electron-withdrawing part of the dienophile bonds to the C9 position of the anthracene, which is more electron-rich due to the methoxy group.

Steric Effects: The steric bulk of the methoxy and nitro groups can also influence the facial selectivity of the dienophile's approach to the anthracene plane. The dienophile will preferentially approach from the less hindered face, although this is often a secondary factor compared to electronic control in many Diels-Alder reactions of anthracenes researchgate.net.

For example, in the reaction of 9-nitroanthracene with acrylic acid, the non-vicinal (or meta) adduct is the predominant product orientjchem.org. Applying this to this compound, the combined electronic directing effects of the methoxy and nitro groups would need to be considered to predict the major regioisomer.

Table 2: Predicted Influence of Substituents on Diels-Alder Reactivity of this compound
SubstituentPositionElectronic EffectPredicted Influence on ReactivityPredicted Influence on Regioselectivity
Methoxy (-OCH₃)9Electron-donatingIncreases reactivity towards electron-poor dienophilesDirects electron-withdrawing group of dienophile to C9
Nitro (-NO₂)10Electron-withdrawingDecreases reactivity towards electron-poor dienophilesDirects electron-donating group of dienophile to C10

Electrochemical Reactivity and Redox Processes

The electrochemical behavior of this compound is dictated by the electronic properties of the anthracene framework and the influence of the electron-donating methoxy group and the electron-withdrawing nitro group. These substituents modulate the energies of the frontier molecular orbitals, which in turn affects the oxidation and reduction potentials of the molecule.

Cyclic voltammetry is a powerful technique used to study the redox properties of molecules. For substituted anthracenes, cyclic voltammograms often show reversible or quasi-reversible waves, allowing for the determination of standard oxidation potentials (E°). These potentials provide a quantitative measure of the ease with which an electron can be removed from the molecule's highest occupied molecular orbital (HOMO).

Studies on a series of meso-substituted anthracenes have shown a clear correlation between the nature of the substituent and the oxidation potential. The presence of an electron-donating group like methoxy (-OCH₃) lowers the oxidation potential, making the molecule easier to oxidize, while an electron-withdrawing group like nitro (-NO₂) increases the oxidation potential, making it more difficult to oxidize cdnsciencepub.com.

Substituent on AnthraceneStandard Oxidation Potential (E° vs. SCE)
9,10-Dimethoxy1.07 V
9-Methoxy1.14 V
None1.35 V
9-Nitro1.68 V

Data sourced from studies in trifluoroacetic acid/methylene chloride solution cdnsciencepub.com.

One-electron oxidation of substituted anthracenes, typically achieved electrochemically, leads to the formation of corresponding radical cations. These species are often transient but can be studied using spectroelectrochemical techniques, where spectroscopic measurements (e.g., UV-Vis absorption) are performed simultaneously with an electrochemical experiment.

The radical cations of various substituted anthracenes, including 9-methoxyanthracene (B3050148) and 9,10-dimethoxyanthracene, have been successfully generated and characterized in solution cdnsciencepub.com. These radical cations often exhibit distinct, broad absorption bands in the visible or near-infrared region of the spectrum, which are not present in the parent neutral molecule. For instance, the radical cation of a related dihydroanthracene derivative shows a characteristic broad absorption band around 650 nm. The stability and spectral features of the radical cation are influenced by the substituents on the anthracene ring.

Substituted anthracenes are known to act as electron donors and can form intermolecular electron donor-acceptor (EDA) or charge-transfer complexes with suitable electron acceptors. A well-studied acceptor is tetracyanoethylene (TCNE). The formation of these complexes is often accompanied by the appearance of a new, broad absorption band in the visible spectrum, known as the charge-transfer (CT) band, which is responsible for the characteristic colors of these complex solutions cdnsciencepub.com.

The energy of the charge-transfer transition (hνCT) is directly related to the electron-donating ability of the anthracene derivative. A stronger electron donor (with a lower oxidation potential) will form a complex with a lower energy CT transition. There is a strong linear correlation between the standard oxidation potential (E°) of the anthracene donor and the charge-transfer transition energy of its EDA complex with TCNE cdnsciencepub.com. The methoxy group in 9-methoxyanthracene enhances its donor properties compared to unsubstituted anthracene, resulting in a lower energy CT band.

Anthracene DonorCharge-Transfer Transition Energy (hνCT) with TCNE (eV)
9,10-Dimethoxyanthracene1.38 eV
9-Methoxyanthracene1.53 eV
Anthracene1.71 eV
9-Nitroanthracene2.23 eV

Data sourced from studies in methylene chloride cdnsciencepub.com.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. For a substituted anthracene (B1667546) like 9-methoxy-10-nitroanthracene, these calculations would provide invaluable insights into its stability, reactivity, and photophysical properties. However, specific computational results for this compound are not present in the available literature.

Density Functional Theory (DFT) for Ground-State Geometries and Electronic Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms (ground-state geometry) and various electronic properties. For this compound, a DFT study would typically calculate:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Electronic Properties: Quantities such as dipole moment, polarizability, and the distribution of electronic charge across the molecule.

Without published DFT studies, specific values for these properties for this compound cannot be provided.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Energies and Transitions

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. This approach calculates the energies of electronic excited states and the probabilities of transitions between the ground and excited states, which are crucial for predicting absorption and emission spectra. A TD-DFT analysis would yield:

Excitation Energies: The energy required to promote an electron to a higher energy level.

Oscillator Strengths: A measure of the intensity of an electronic transition.

Nature of Transitions: Characterization of the electronic transitions (e.g., π-π* or charge transfer).

No specific TD-DFT data for this compound has been found in the scientific literature.

Analysis of Molecular Orbitals and Electron Density Distributions

An essential part of any quantum chemical calculation is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are key to understanding a molecule's reactivity and electronic transitions. For this compound, this analysis would reveal the electron-donating character of the methoxy (B1213986) group and the electron-withdrawing nature of the nitro group. However, specific visualizations and energy values for the molecular orbitals of this compound are not available.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a view of dynamic processes such as conformational changes and interactions with a solvent.

Classical and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Solvated Systems

To simulate the behavior of this compound in a solvent, researchers would employ either classical MD with a predefined force field or a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach. The latter treats the solute (this compound) with quantum mechanics and the solvent with classical mechanics, offering a balance of accuracy and computational cost. Such simulations would elucidate how solvent molecules arrange around the solute and influence its properties. There are no published MD or QM/MM studies specifically focused on this compound in a solvated environment.

Simulation of Excited-State Dynamics and Non-Adiabatic Processes

Understanding the fate of a molecule after it absorbs light requires the simulation of its excited-state dynamics. These simulations can track the pathways of energy relaxation and chemical reactions that occur in the excited state. For a nitroaromatic compound, this could involve processes like intersystem crossing or photochemical reactions. No research detailing the excited-state dynamics or non-adiabatic processes of this compound could be located.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical and computational chemistry provides invaluable insights into the reaction mechanisms of complex organic molecules. For this compound, while specific computational studies are not extensively available in the current literature, a robust theoretical framework can be constructed by examining related anthracene derivatives. The reaction pathways of this molecule are largely dictated by the interplay of its electronically rich anthracene core and the electronic and steric influences of the methoxy and nitro substituents.

One of the most significant reaction pathways for nitro-anthracene derivatives is photochemical rearrangement. nih.gov For instance, the photoreaction of the closely related 9-methyl-10-nitroanthracene (B1615634) has been studied and provides a strong model for the likely behavior of this compound. The proposed mechanism initiates with the absorption of light, leading to the excitation of the molecule to a singlet state, which then undergoes intersystem crossing to a more stable triplet state. In this excited triplet state, the nitro group is believed to rearrange to a nitrite (B80452) intermediate. nih.gov

Subsequent cleavage of the O-N bond in the nitrite intermediate would generate an aryloxy radical and a nitrogen monoxide radical. The aryloxy radical can then rearrange, leading to the formation of a more stable radical intermediate, which can subsequently react to form various photoproducts. nih.gov Given the electronic similarities between a methyl and a methoxy group (both being electron-donating), it is plausible that this compound follows a similar photochemical reaction pathway.

Calculation of Activation Energies and Transition State Structures

The determination of activation energies and the characterization of transition state structures are fundamental to understanding the kinetics and feasibility of a chemical reaction. These parameters are typically calculated using quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations.

While specific calculations for this compound are not readily found in the literature, we can infer the general principles from studies on related nitroaromatic compounds. For a photochemical reaction, the "activation energy" is often related to the energy required to reach a conical intersection or a specific point on the excited-state potential energy surface that facilitates the transformation.

For the proposed nitro-to-nitrite rearrangement, the transition state would involve the migration of an oxygen atom from the nitrogen to the anthracene ring. The energy barrier for this process would be influenced by the electronic nature of the substituents. The electron-donating methoxy group at the 9-position would increase the electron density of the anthracene core, which could potentially lower the activation energy for electrophilic attack by the oxygen of the nitro group on the ring, thus facilitating the rearrangement.

A hypothetical reaction coordinate diagram for the initial steps of the photochemical rearrangement of this compound could be envisioned as follows:

Reaction StepInitial StateTransition StateFinal State
Nitro-Nitrite Rearrangement Triplet excited state of this compoundStructure with a partially formed C-O bond and a partially broken N-O bond9-methoxy-10-anthracenyl nitrite

It is important to note that without specific computational data, this remains a qualitative description.

Elucidation of Steric and Electronic Effects of Substituents on Reactivity

The reactivity of the anthracene core in this compound is significantly modulated by the steric and electronic effects of the methoxy and nitro groups at the 9 and 10 positions. These substituents influence the electron distribution within the aromatic system and can sterically hinder or facilitate certain reaction pathways. nih.gov

Electronic Effects:

Methoxy Group (-OCH3): The methoxy group is a strong electron-donating group due to the resonance effect of the lone pairs on the oxygen atom. This donation of electron density increases the nucleophilicity of the anthracene ring, making it more susceptible to electrophilic attack. nih.gov In the context of photochemical reactions, this increased electron density can influence the nature of the excited states and the stability of radical intermediates.

Nitro Group (-NO2): Conversely, the nitro group is a strong electron-withdrawing group due to both inductive and resonance effects. It deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The presence of the nitro group also plays a crucial role in the photochemical reactivity, as it is the primary site of transformation in the nitro-to-nitrite rearrangement. nih.gov

The combination of a strong electron-donating group and a strong electron-withdrawing group at the 9 and 10 positions creates a "push-pull" system. This electronic arrangement can lead to interesting photophysical properties and can stabilize charge-separated excited states, which may influence the subsequent reaction pathways.

Steric Effects:

The substituents at the 9 and 10 positions of the anthracene core are in close proximity to the peri-hydrogens (at positions 1, 8, 4, and 5). This proximity can lead to significant steric hindrance, forcing the substituents to orient themselves out of the plane of the aromatic ring. nih.gov

For the nitro group in 9-nitroanthracene (B110200) derivatives, steric hindrance from the peri-hydrogens forces it to adopt a nearly perpendicular orientation relative to the aromatic plane. nih.gov This perpendicular arrangement has been proposed to be a key factor in facilitating the photochemical nitro-to-nitrite rearrangement. A similar steric effect would be expected for the nitro group in this compound.

The methoxy group, while less bulky than a nitro group, will also experience some steric interactions, which will influence its preferred conformation and its electronic interaction with the anthracene π-system.

SubstituentPositionElectronic EffectSteric Effect
Methoxy (-OCH3)9Electron-donating (resonance)Moderate steric hindrance with peri-hydrogens
Nitro (-NO2)10Electron-withdrawing (resonance and inductive)Significant steric hindrance, leading to a perpendicular orientation

Advanced Materials Science and Optoelectronic Applications

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

No published data available for 9-Methoxy-10-nitroanthracene.

No published data available for this compound.

Dye Lasers and Lasing Phenomenon Research

No published data available for this compound.

No published data available for this compound.

Photoactive Materials for Energy Conversion Technologies

No published data available for this compound.

Application in Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)

Anthracene (B1667546) derivatives are widely recognized for their excellent photophysical properties, including strong absorption in the UV-visible region and high fluorescence quantum yields. These characteristics are fundamental to their use as components in photovoltaic devices. Although specific studies on this compound in DSSCs and OPVs are not documented, the roles of similar organic molecules can provide insights into its potential.

In the context of solar cells, organic dyes play a crucial role in absorbing incident light and generating electron-hole pairs. The anthracene core in this compound can act as a light-harvesting unit. The methoxy (B1213986) group, being an electron-donating group, can enhance the electron density of the anthracene ring system, potentially red-shifting its absorption spectrum to better match the solar spectrum. The electron-withdrawing nitro group can facilitate charge separation by creating a donor-acceptor type structure within the molecule, which is a common design strategy for efficient organic photovoltaic materials.

Table 1: Potential Photovoltaic Properties of this compound Based on Analogous Compounds

PropertyPotential Contribution of this compound
Light Absorption The anthracene core provides a broad absorption range.
Charge Separation The methoxy (donor) and nitro (acceptor) groups may promote efficient exciton (B1674681) dissociation.
Energy Level Tuning The substituents allow for the potential tuning of HOMO and LUMO energy levels to match other device components.

Development of Redox-Active Materials for Energy Storage Systems (e.g., Redox Flow Batteries)

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and organic redox-active materials are being explored as alternatives to traditional metal-based electrolytes. Anthracene derivatives, particularly anthraquinones, have shown significant promise in this area due to their reversible redox chemistry.

While this compound is not an anthraquinone, the anthracene core can undergo redox reactions. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group would significantly influence its redox potentials. The stability of the resulting radical ions would be a critical factor in determining its suitability for RFB applications. Research on related anthracene compounds in RFBs focuses on achieving high cell voltage, good solubility, and long-term cycling stability. The specific substitution pattern of this compound would need to be experimentally evaluated to determine its performance in an RFB system.

Chemosensors and Molecular Probes

The inherent fluorescence of the anthracene moiety makes it a popular building block for the development of chemosensors and molecular probes. The principle of operation often relies on the modulation of the anthracene fluorescence upon interaction with a specific analyte.

Design and Synthesis of Fluorescent Probes for Specific Analyte Detection

A common strategy in designing fluorescent probes is to couple the fluorophore (in this case, anthracene) to a receptor unit that selectively binds to the target analyte. The binding event then triggers a change in the fluorescence output of the anthracene. The methoxy and nitro groups on the 9- and 10-positions of the anthracene ring in this compound could influence its photophysical properties and its interaction with potential analytes. For instance, the nitro group, being a strong electron acceptor, could act as a quenching site, and its interaction with an analyte could potentially restore the fluorescence of the anthracene core.

Understanding Photoinduced Electron Transfer (PET) Mechanisms for Sensing

Photoinduced electron transfer (PET) is a powerful mechanism for designing "off-on" fluorescent sensors. In a typical PET sensor, the fluorophore is electronically coupled to a receptor. In the "off" state, the fluorescence of the fluorophore is quenched due to electron transfer from the receptor. Upon binding of an analyte to the receptor, the PET process is inhibited, leading to a restoration of fluorescence (the "on" state).

The electron-deficient nature of the nitro-substituted anthracene core in this compound could make it an effective electron acceptor in a PET sensing system. If coupled with a suitable electron-donating receptor, the fluorescence of the anthracene unit could be initially quenched. Interaction of the receptor with a target analyte could disrupt the PET process and lead to a fluorescent response.

Photopolymerization Initiators

Anthracene and its derivatives can function as photosensitizers in photopolymerization reactions. Upon absorption of light, they can transfer their energy to a photoinitiator, which then generates the reactive species (radicals or cations) that initiate the polymerization process. This indirect activation allows for the use of light sources with wavelengths that may not be directly absorbed by the photoinitiator.

The strong absorption of the anthracene core in this compound suggests its potential as a photosensitizer. The specific absorption wavelength would be determined by the methoxy and nitro substituents. The efficiency of energy transfer to a co-initiator would be a key parameter in its performance. While there is no direct evidence of this compound being used as a photopolymerization initiator, the general reactivity of anthracene derivatives in this field warrants further investigation.

Components for Advanced Molecular Electronics

Molecular electronics aims to use individual molecules or small groups of molecules as active components in electronic circuits. Anthracene derivatives are of interest in this field due to their defined structures, tunable electronic properties, and potential for self-assembly. researchgate.net They have been investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and molecular wires. researchgate.net

The electronic properties of this compound would be dictated by the interplay between the aromatic anthracene core and the electron-donating and -withdrawing substituents. These groups would influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport in molecular electronic devices. The potential for this molecule to be used in advanced molecular electronics would depend on its charge transport characteristics, stability, and ability to be incorporated into device architectures.

Table 2: Summary of Potential Applications and Key Molecular Features

Application AreaRelevant Feature of this compound
Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs) Anthracene core for light absorption; donor-acceptor character for charge separation.
Redox Flow Batteries Redox-active anthracene core with tunable potentials due to substituents.
Chemosensors and Molecular Probes Fluorescent anthracene core; potential for PET mechanism with the nitro group.
Photopolymerization Initiators Strong light absorption by the anthracene core for photosensitization.
Advanced Molecular Electronics Tunable HOMO/LUMO levels for charge transport applications.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (≤5°C) during nitration reduce side reactions like di-nitration .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysis : Lewis acids (e.g., FeCl₃) can improve regioselectivity during methoxylation.

Q. Example Data :

StepReagent/ConditionYield (%)Purity (HPLC)
MethoxylationCuI, DMF, 110°C6895%
NitrationHNO₃/H₂SO₄, 0°C5290%

How do the photophysical properties of this compound vary under different excitation conditions, and what mechanistic insights explain these behaviors?

Advanced Research Question
Photochemical studies of nitroanthracenes reveal:

  • Triplet-State Dynamics : The nitro group induces intersystem crossing, populating triplet states (³XNA) detectable via nanosecond laser photolysis. For this compound, the triplet state (ππ* character) shows a lifetime of ~50 µs in ethanol .
  • Radical Formation : Under UV excitation, cleavage of the nitrite intermediate generates anthryloxy radicals (XAO·) and NO·, confirmed by transient absorption spectroscopy .

Q. Key Experimental Observations :

  • Solvent Effects : In ethanol, XAO· abstracts hydrogen atoms to form anthrols (XAOH), while in benzene, equilibrium between XAO· and nitrosoanthrones (XNSAN) is observed .
  • Temperature Dependence : At 77 K, phosphorescence spectra (λmax ~600 nm) confirm triplet-state stabilization .

What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Basic Research Question

  • ¹H NMR :
    • Methoxy protons appear as a singlet at δ 3.8–4.0 ppm.
    • Aromatic protons show distinct splitting patterns (e.g., doublets for H-1 and H-8 at δ 7.2–8.5 ppm) .
  • UV-Vis Spectroscopy :
    • Strong absorption bands at λmax ~350 nm (π→π* transition) and ~400 nm (n→π* transition) .
  • IR Spectroscopy :
    • Nitro group vibrations at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .

Q. Methodological Recommendations :

  • Use deuterated DMSO or CDCl₃ for NMR to resolve overlapping aromatic signals.
  • For UV-Vis, employ degassed solvents to minimize oxygen quenching of excited states .

What computational approaches are suitable for modeling the electronic transitions of nitroanthracene derivatives, and how do these align with experimental data?

Advanced Research Question

  • Density Functional Theory (DFT) :
    • Optimize geometry using B3LYP/6-31G(d) to predict absorption spectra.
    • Calculated HOMO-LUMO gaps (~3.2 eV) correlate with experimental UV-Vis transitions .
  • Time-Dependent DFT (TD-DFT) :
    • Simulate excited-state dynamics, identifying charge-transfer states in polar solvents.

Q. Validation :

  • Deviation between computed and experimental λmax is typically <10 nm when solvent effects (e.g., PCM model) are included .

How should researchers address contradictions in reported reaction pathways for nitroanthracene derivatives?

Advanced Research Question
Discrepancies in photochemical mechanisms (e.g., nitro→nitrite rearrangement) arise from differing electronic states:

  • Triplet-State Pathways : Higher-energy nπ* states undergo nitro→nitrite rearrangement, while ππ* states favor direct radical formation .
  • Experimental Reconciliation :
    • Use time-resolved spectroscopy to distinguish transient species.
    • Compare solvent polarity effects: polar solvents stabilize charge-separated intermediates.

Case Study :
In ethanol, XAO· decays via first-order kinetics (k = 1.2×10⁶ s⁻¹), while in benzene, second-order recombination dominates .

What safety protocols are critical when handling nitroanthracene derivatives during photochemical experiments?

Basic Research Question

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation of toxic decomposition products (e.g., NOx) .
  • Personal Protective Equipment (PPE) :
    • Nitrile gloves (≥8 mil thickness) and safety goggles resistant to organic solvents.
    • Flame-resistant lab coats to mitigate fire risks during exothermic reactions .
  • Spill Management :
    • Absorb solids with non-combustible materials (e.g., vermiculite) and dispose as hazardous waste .

Q. Emergency Response :

  • For skin contact, rinse immediately with 15% polyethylene glycol solution to dissolve nitro compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.